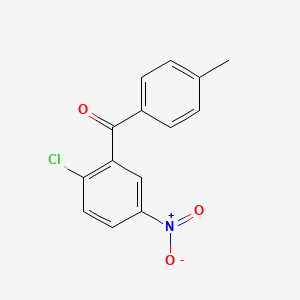
(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone” is a chemical compound with the CAS Number: 35485-71-3. It has a molecular weight of 275.69 . The IUPAC name for this compound is (2-chloro-5-nitrophenyl) (4-methylphenyl)methanone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H10ClNO3/c1-9-2-4-10 (5-3-9)14 (17)12-8-11 (16 (18)19)6-7-13 (12)15/h2-8H,1H3 . This code provides a specific description of the molecule’s structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Crystal Structure and Interaction Analysis
Studies on compounds structurally related to "(2-Chloro-5-nitrophenyl)(4-methylphenyl)methanone" have highlighted their significance in understanding molecular interactions and crystal formation. For instance, the role of edge-to-face interaction between aromatic rings in clathrate formation has been explored, indicating the importance of such interactions in the formation of inclusion complexes (Eto et al., 2011). Additionally, the crystal and molecular structure analysis of related compounds provides insights into the intermolecular hydrogen bond formations and their contributions to crystal packing (Lakshminarayana et al., 2009).
Medicinal Chemistry and Biological Evaluation
In medicinal chemistry, analogs of "this compound" have been synthesized and evaluated for their potential as anti-inflammatory and antibacterial agents. The microwave-assisted synthesis of novel pyrazoline derivatives has demonstrated their effectiveness in achieving higher yields and exhibiting significant biological activities (Ravula et al., 2016).
Synthetic Methodology and Catalysis
Research has also focused on the synthesis of related compounds and their application in catalysis and biofuel production. The development of hydrophobic mesoporous biochar functionalized with benzenesulfonic acid showcases an efficient catalyst for the production of biofuel, highlighting the versatility of these compounds in synthetic applications (Li et al., 2019).
Environmental and Degradation Studies
Additionally, the degradation of phenolic compounds, including analogs of "this compound," has been studied in the context of environmental cleanup. The feasibility of anaerobic degradation of such compounds in simulated wastewater under thermophilic conditions provides valuable insights into environmental remediation techniques (Sreekanth et al., 2009).
Eigenschaften
IUPAC Name |
(2-chloro-5-nitrophenyl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO3/c1-9-2-4-10(5-3-9)14(17)12-8-11(16(18)19)6-7-13(12)15/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHRMDKLABSJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(2-([2,3'-Bithiophen]-5-yl)ethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2989430.png)
![8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2989432.png)
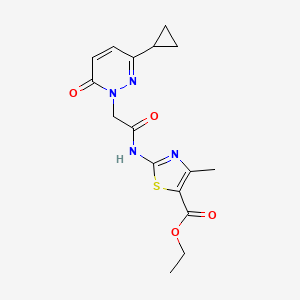


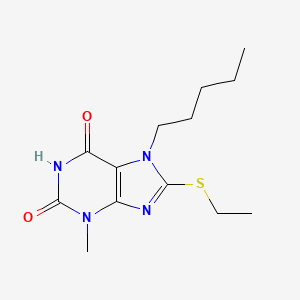
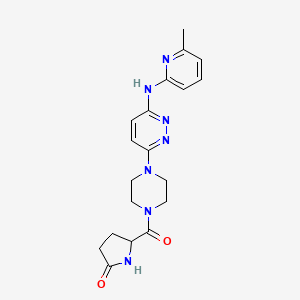
![2-methyl-3-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2989442.png)
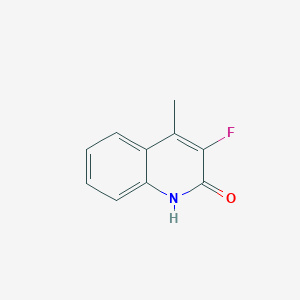
![2-Chloro-1-[4-(4-propan-2-ylbenzoyl)piperazin-1-yl]propan-1-one](/img/structure/B2989444.png)
![Potassium 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2989445.png)
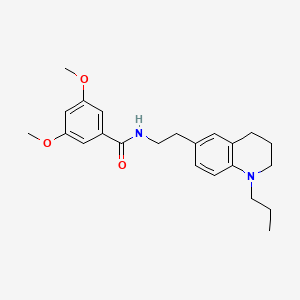

![3-[1-(3-chlorobenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2989452.png)
